REACTION_SMILES
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[CH3:18][OH:19].[K+:17].[OH-:16].[n:1]1[c:2]2[c:3]([n:4][cH:5][cH:6]1)[CH2:7][N:8]([C:11]([O:12][CH2:13][CH3:14])=[O:15])[CH2:9][CH2:10]2>>[n:1]1[c:2]2[c:3]([n:4][cH:5][cH:6]1)[CH2:7][NH:8][CH2:9][CH2:10]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)N1CCc2nccnc2C1
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Name
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Type
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product
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Smiles
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c1cnc2c(n1)CCNC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |